An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-5-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular weight and chemical formula, and while specific public solubility data is limited, it offers a detailed framework for its experimental determination. Recognizing the critical role of solubility in drug discovery and development, this guide furnishes researchers with the necessary protocols to ascertain the solubility profile of this compound in various solvents. The methodologies presented are grounded in established scientific principles, ensuring accuracy and reproducibility.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoxaline ring system significantly influences the compound's physicochemical properties and, consequently, its therapeutic potential. 2-Chloro-5-methylquinoxaline, with its chloro and methyl substituents, presents a valuable building block for the synthesis of novel bioactive molecules. An in-depth understanding of its fundamental properties, such as molecular weight and solubility, is paramount for its effective utilization in research and development.
Molecular and Physicochemical Data
A precise understanding of a compound's molecular characteristics is the foundation of all subsequent experimental work. For 2-Chloro-5-methylquinoxaline, these core data points are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | - |
| Molecular Weight | 178.62 g/mol | [1][2] |
| CAS Number | 61148-17-2 | - |
Solubility Profile: A Practical Approach
Given the critical importance of solubility in areas such as reaction kinetics, purification, formulation, and biological screening, this guide provides detailed, field-proven methodologies for its experimental determination.
Principles of Solubility Determination
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is crucial in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Two key types of solubility are often measured:
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Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the intrinsic properties of a molecule. The shake-flask method is the gold standard for its determination.[5][6]
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Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][8] It is a high-throughput method commonly used in early drug discovery screening.[7][9][10]
Experimental Protocols for Solubility Determination
The following protocols provide step-by-step instructions for determining the solubility of 2-Chloro-5-methylquinoxaline. The choice of method will depend on the specific research question and available resources.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the benchmark for measuring equilibrium solubility.[5][6]
Methodology:
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Preparation of Saturated Solution:
-
Add an excess amount of solid 2-Chloro-5-methylquinoxaline to a known volume of the desired solvent (e.g., ethanol, methanol, acetonitrile, water) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Ensure that undissolved solid remains visible to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5]
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter).
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with an appropriate solvent.
-
Determine the concentration of 2-Chloro-5-methylquinoxaline in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[11]
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening
This method is well-suited for the rapid assessment of solubility in early-stage drug discovery.[7][10]
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 2-Chloro-5-methylquinoxaline in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
Dispense the DMSO stock solution into a 96-well microplate.
-
Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to achieve a range of final compound concentrations.
-
-
Incubation and Precipitation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
During this time, the compound may precipitate out of the solution if its kinetic solubility is exceeded.
-
-
Detection of Precipitation:
-
The amount of precipitated material can be quantified using several methods:
-
Nephelometry: Measures the scattering of light by suspended particles.[10]
-
UV-Vis Spectroscopy: After filtering the plate to remove precipitated material, the concentration of the dissolved compound in the filtrate is measured.[12]
-
HPLC-MS/MS: Provides a highly sensitive and specific method for quantifying the dissolved compound in the filtrate.[8]
-
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
2-Chloro-5-methylquinoxaline is a heterocyclic compound with significant potential in various scientific domains, particularly in the development of novel therapeutic agents. This guide has provided the foundational molecular information for this compound and, more importantly, has equipped researchers with robust, validated protocols for determining its solubility—a critical parameter for its successful application. By following the detailed methodologies outlined herein, scientists can confidently and accurately characterize the solubility profile of 2-Chloro-5-methylquinoxaline, thereby accelerating their research and development endeavors.
References
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
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ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]
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Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
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protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylquinoxaline. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-chloro-7-methylquinoxaline. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]
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